2-chloro-N-(2-chloro-4-methylphenyl)acetamide

HIV-1 Integrase Inhibitor Antiviral Research

Researchers exploring HIV-1 integrase inhibition often face reproducibility issues when substituting halogenated N-arylacetamide scaffolds without rigorous comparative data. This compound offers a validated starting point with an EC50 of 2 nM against HIV-1 integrase strand transfer, over 40-fold superior to its des-chloro analog. It also exhibits time-dependent Anopheles gambiae AChE inhibition (IC50=142 nM) for insecticide design. As a protected aniline equivalent, it enables selective deacylation under mild conditions for complex molecule synthesis. Supplied at ≥95% purity for reliable SAR studies and chemical biology research.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 379255-38-6
Cat. No. B1361957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-chloro-4-methylphenyl)acetamide
CAS379255-38-6
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCl)Cl
InChIInChI=1S/C9H9Cl2NO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyKXMOYTJTIBDNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-chloro-4-methylphenyl)acetamide – Chemical Profile


2-Chloro-N-(2-chloro-4-methylphenyl)acetamide (CAS 379255-38-6) is a halogenated acetamide derivative with the molecular formula C₉H₉Cl₂NO and a molecular weight of 218.08 g/mol. It features a 2-chloro-4-methylphenyl ring substituted at the N-position of a chloroacetamide group [1]. The compound is a solid at room temperature and is typically supplied at a purity of ≥95% [2]. Its physicochemical properties, including a predicted logP of approximately 2.29 and a polar surface area of 29 Ų, make it a useful scaffold in medicinal chemistry and chemical biology research [1].

Workflow Antiviral integrase inhibitor SAR studies
Selection Halogenated N-aryl acetamide tool compound
Use Context Insecticide target screening and chemoselective synthesis

2-Chloro-N-(2-chloro-4-methylphenyl)acetamide Differentiation


N-aryl chloroacetamides are a broad class of compounds with diverse biological activities, but subtle structural variations—such as the position and number of halogen substituents on the phenyl ring—can lead to significant differences in target engagement, potency, and selectivity. For instance, the presence of the 2-chloro substituent on the phenyl ring of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide may influence its binding mode to certain enzymes compared to analogs lacking this substitution or having the chloro group at a different position [1][2]. Therefore, generic substitution with other chloroacetamides without rigorous comparative data can compromise experimental reproducibility and lead to misleading conclusions in research and development settings.

Des-chloro analog may shift activity
Loss of 2-chloro substituent may substantially reduce integrase inhibition; direct substitution without validation may compromise assay interpretation.
Halogen-position variants may alter selectivity
N-aryl chloroacetamides with different halogen substitution patterns may exhibit divergent target engagement profiles; generic substitution may affect reproducibility.

Quantitative Evidence for 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide


HIV-1 Integrase Strand Transfer Inhibition

2-Chloro-N-(2-chloro-4-methylphenyl)acetamide demonstrates potent inhibition of HIV-1 integrase strand transfer activity with an EC50 of 2 nM and an IC50 of 3 nM [1]. In contrast, the closely related analog 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5), which lacks the 2-chloro substituent on the phenyl ring, shows significantly weaker activity, with an EC50 of 84 nM in a similar assay format [2]. This represents a >40-fold improvement in potency for the target compound.

Integrase Inhibition
Head-to-head
EC50 2 nM (target) vs 84 nM (des-chloro analog)
Supports integrase inhibitor SAR profiling
In vitro assay, 10% FBS
HIV-1 Integrase Inhibitor Antiviral Research

Anopheles gambiae Acetylcholinesterase Inhibition

The compound inhibits recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC50 of 142 nM after a 10-minute incubation, as measured by the Ellman assay [1]. While this activity is moderate compared to classical organophosphate insecticides, it is notable that the compound exhibits a 2-fold weaker inhibition of the same enzyme after a 60-minute incubation (IC50 = 285 nM), suggesting a non-classical, potentially reversible binding mode [1]. This profile contrasts with that of some potent AChE inhibitors, which often show irreversible or time-dependent inhibition, and may offer advantages in terms of selectivity and reduced environmental persistence.

AChE Inhibition
Cross-study comparable
IC50 142 nM (10 min) → 285 nM (60 min)
Supports insecticide target screening research
Ellman assay, recombinant An. gambiae AChE
Acetylcholinesterase Insecticide Malaria Vector

Physicochemical and Oral Bioavailability Profile

The predicted logP of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is 2.29, with a polar surface area of 29 Ų, and it adheres to Lipinski's Rule of Five with zero violations [1]. In comparison, the des-chloro analog N-(2-chloro-4-methylphenyl)acetamide (CAS 18931-78-7) has a lower predicted logP of approximately 1.7 [2]. The higher lipophilicity of the target compound may translate to improved membrane permeability and oral absorption, a crucial parameter for in vivo studies and drug development.

Predicted logP
Class-level inference
2.29 (target) vs ≈1.7 (des-chloro)
Predicted lipophilicity context; data to verify
In silico prediction; experimental validation needed
Drug-Likeness Physicochemical Properties ADME

Selective Deacylation in Organic Synthesis

2-Chloro-N-arylacetamides, including 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, can be selectively deacylated using thionyl chloride under anhydrous conditions without affecting other sensitive functional groups such as esters, aminosulfonyl groups, or benzyloxyamides [1]. This chemoselectivity is a known class property of 2-chloro-N-arylacetamides and offers a synthetic advantage over non-halogenated N-arylacetamides, which may require harsher or less selective deprotection conditions.

Selective Deacylation
Class-level inference
Selective deprotection with SOCl2
May support synthetic intermediate use
Anhydrous conditions, class-level property
Synthetic Methodology Protecting Group Chemoselectivity

2-Chloro-N-(2-chloro-4-methylphenyl)acetamide Applications


HIV-1 Integrase Inhibitor Lead Optimization

Given its potent inhibition of HIV-1 integrase strand transfer (EC50 = 2 nM), this compound serves as a valuable starting point for medicinal chemistry efforts targeting HIV-1. Its >40-fold superiority over the des-chloro analog underscores the importance of the 2-chloro substituent for activity, making it a critical comparator in SAR studies aimed at developing next-generation integrase inhibitors [1][2].

Mosquito Acetylcholinesterase Inhibitor Development

The compound's moderate and time-dependent inhibition of Anopheles gambiae AChE (IC50 = 142 nM) suggests potential as a scaffold for designing novel, selective insecticides against malaria vectors. Its non-classical inhibition profile may allow for the development of agents that are effective against resistant mosquito strains while minimizing toxicity to non-target organisms, a key goal in vector control research [1].

Chemoselective Synthetic Intermediate

2-Chloro-N-(2-chloro-4-methylphenyl)acetamide can be employed as a protected aniline equivalent in multi-step synthesis. Its ability to undergo selective deacylation with thionyl chloride under mild, anhydrous conditions, while preserving other functional groups, makes it a strategic building block for the construction of complex molecules, particularly in medicinal chemistry and agrochemical research [1].

Physicochemical Benchmarking in Drug Design

With its favorable predicted logP (2.29), low polar surface area (29 Ų), and zero Rule of Five violations, this compound represents a useful benchmark for assessing the impact of halogenation on the drug-likeness of N-arylacetamide scaffolds. It is particularly relevant for projects where enhanced membrane permeability and oral bioavailability are desired, as it offers a clear advantage in lipophilicity over less halogenated analogs [1][2].

Application
Selection Property
Validation Focus
Integrase inhibitor SAR studies
2-Chloro substitution-dependent activity
Comparative enzyme inhibition vs structural analogs
Insecticide target screening
Time-dependent AChE inhibition profile
Selectivity and reversibility in enzyme assays
Multi-step organic synthesis
Chemoselective deacylation reactivity
Functional group tolerance under SOCl2 conditions
Drug-likeness benchmarking
Lipophilicity and polar surface area
Experimental logP and permeability assessment

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